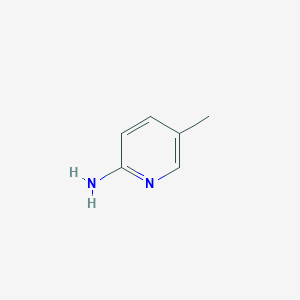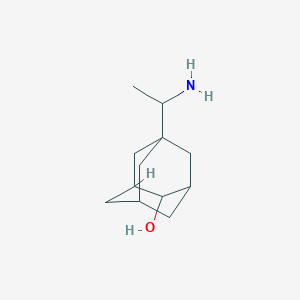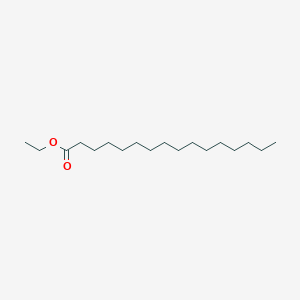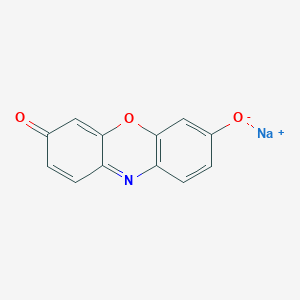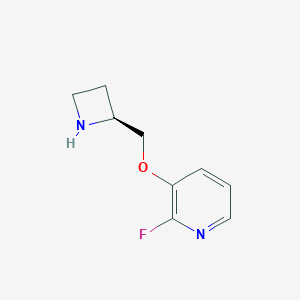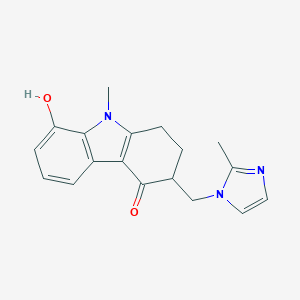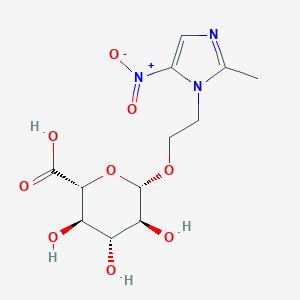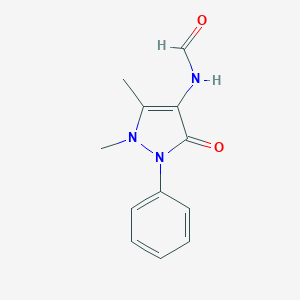
4-Formylaminoantipyrine
Vue d'ensemble
Description
4-Formylaminoantipyrine (4-FAA) is an important compound that has been used in a variety of scientific research applications. It is a derivative of antipyrine, a drug used to treat headache, fever, and other conditions. 4-FAA is a colorless, crystalline solid with a melting point of 214-217°C, and is soluble in water and alcohol. It is a relatively simple compound, but has been found to have a range of interesting biochemical and physiological effects.
Applications De Recherche Scientifique
Développement de test immunologique sur bandelette
La 4-formylaminoantipyrine (FAA) est l'un des principaux métabolites de la dipyrône (DIP), un anti-inflammatoire non stéroïdien couramment utilisé . Dans une étude, un anticorps monoclonal a été produit et un test immunologique sur bandelette (LFIA) a été développé pour la détection simultanée de quatre métabolites du DIP, dont la FAA, dans des échantillons de lait . Ce LFIA est une méthode potentielle pour la détection rapide et sensible des métabolites du DIP .
Détection des métabolites des médicaments
La FAA, en tant que métabolite de la dipyrône, peut être détectée dans les échantillons biologiques. Ceci est important dans les études de pharmacocinétique, où il est crucial de comprendre comment un médicament est métabolisé et éliminé du corps .
Contrôle de la qualité dans l'industrie pharmaceutique
La FAA est utilisée comme étalon dans l'industrie pharmaceutique . Elle est utilisée pour le contrôle de la qualité et la validation des méthodes analytiques dans la production de médicaments .
Surveillance environnementale
La FAA a été détectée dans des échantillons environnementaux, ce qui indique son utilisation dans la surveillance environnementale . Par exemple, elle peut être utilisée pour surveiller la présence de produits pharmaceutiques dans les cours d'eau .
Recherche sur la recharge gérée des aquifères
Dans le cadre de recherches liées à la recharge gérée des aquifères (MAR), la FAA a été utilisée comme composé traceur . Cela aide à comprendre le comportement des produits pharmaceutiques pendant la MAR
Safety and Hazards
4-Formylaminoantipyrine is harmful if swallowed. It is recommended to wash skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product. If swallowed, it is advised to call a poison center or doctor if you feel unwell . In case of fire, hazardous decomposition products may be produced such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulphur oxides .
Orientations Futures
The simply synthesized aminoantipyrine derivatives show a variety of biological activities like antibacterial and anticancer effects. In addition, this is the first study demonstrating that 4-aminoantipyrine derivatives show an anticonvulsant activity . Transition metal complexes of 4-aminoantipyrine derivatives have been gaining great interest due to their rich coordination chemistry and potential applications in the field of pharmaceutical science .
Mécanisme D'action
Target of Action
4-Formylaminoantipyrine is a metabolite of aminophenazone . Its primary targets are cyclooxygenase enzymes (COX-1, COX-2, and COX-3) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.
Mode of Action
This compound is thought to act primarily in the central nervous system, increasing the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
Biochemical Pathways
The primary metabolite of aminophenazone, 4-methylaminoantipyrine (4-MAA), can be N-demethylated to 4-aminoantipyrine (4-AA) or oxidized to this compound (4-FAA) by cytochrome P450 (CYP)-dependent reactions . The CYPs involved in 4-MAA metabolism include CYP1A2, CYP2C19, and CYP2D6 .
Pharmacokinetics
The pharmacokinetics of this compound were evaluated following the administration of a single oral dose of dipyrone . The experiments revealed CYP1A2 as the major CYP for 4-MAA N-demethylation and 4-FAA formation with CYP2C19 and CYP2D6 contributing to N-demethylation . The half-life of 4-MAA was found to increase from 3.22 hours by 0.47 hours with fluconazole (CYP2C19 inhibitor), by 0.69 hours with ciprofloxacin (CYP1A2 inhibitor), and by 2.85 hours with a combination of ciprofloxacin and fluconazole .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved through the inhibition of cyclooxygenase enzymes and the subsequent decrease in prostaglandin synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of CYP inhibitors can significantly affect the metabolism of this compound, as demonstrated by the increased half-life of 4-MAA in the presence of fluconazole and ciprofloxacin
Analyse Biochimique
Biochemical Properties
4-Formylaminoantipyrine is involved in biochemical reactions as a metabolite of aminophenazone . It interacts with enzymes such as cytochrome P450 (CYP) in the process of metabolism . The nature of these interactions involves enzymatic oxidation and demethylation .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism by cytochrome P450 enzymes . It can be N-demethylated to 4-aminoantipyrine or oxidized to this compound . These reactions may influence gene expression and other molecular processes.
Metabolic Pathways
This compound is involved in the metabolic pathways of aminophenazone . It is metabolized by cytochrome P450 enzymes, specifically CYP1A2
Propriétés
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJBSKRPKADYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168241 | |
| Record name | 4-Formylaminoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1672-58-8 | |
| Record name | 4-(Formylamino)antipyrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formylaminoantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1672-58-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Formylaminoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FORMAMIDOANTIPYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63DKU1M0XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-Formylaminoantipyrine formed in the body?
A1: this compound is primarily formed through the metabolism of aminopyrine or dipyrone. Following oral administration, dipyrone is rapidly hydrolyzed to 4-methylaminoantipyrine (MAA), which is then metabolized into 4-FAA and other metabolites like 4-aminoantipyrine (AA) [, ]. This metabolic process primarily occurs in the liver, involving enzymes like cytochrome P450 [, ].
Q2: What is the role of cytochrome P450 in 4-FAA formation?
A2: Cytochrome P450 enzymes, particularly CYP1A2, play a crucial role in the hepatic metabolism of 4-methylaminoantipyrine (4-MAA), the precursor to 4-FAA []. Studies have shown that CYP1A2 is the primary enzyme responsible for the N-demethylation of 4-MAA to 4-aminoantipyrine (4-AA), and also contributes to the oxidation of 4-MAA to 4-FAA [].
Q3: Are there individual differences in 4-FAA metabolism?
A3: Yes, significant individual variations in the urinary excretion of aminopyrine metabolites, including 4-FAA, have been observed []. These differences might be attributed to factors like genetic variations in drug-metabolizing enzymes, age, and health status, highlighting the complexity of drug metabolism.
Q4: How do diseases like diabetes affect aminopyrine metabolism and 4-FAA formation?
A4: Studies using diabetic rat models show altered aminopyrine metabolism, leading to higher serum levels of the unchanged drug and influencing the formation of metabolites like 4-FAA [, ]. This altered metabolism is attributed to changes in the activity of drug-metabolizing enzymes in the liver, emphasizing the importance of considering disease states in drug metabolism research.
Q5: Does this compound contribute to the therapeutic effects of dipyrone?
A5: While 4-FAA is a major metabolite of dipyrone, research suggests that it might not be the primary contributor to the drug's analgesic and antipyretic effects. Studies comparing the pharmacological activity of different dipyrone metabolites indicate that 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AAP) exhibit stronger inhibition of prostaglandin synthesis, a key mechanism for pain and fever reduction, compared to 4-FAA [, ].
Q6: Does this compound have any anti-inflammatory effects?
A6: While some studies show that 4-FAA, along with MAA, can inhibit neutrophil migration [], a process involved in inflammation, its overall anti-inflammatory effects seem less pronounced compared to other dipyrone metabolites and traditional NSAIDs. More research is needed to fully understand its role in inflammation.
Q7: What analytical techniques are used to detect and quantify 4-FAA?
A7: Several analytical techniques are employed to study 4-FAA, including:
- Gas chromatography-mass spectrometry (GC-MS): This technique is highly sensitive and specific, allowing for the identification and quantification of 4-FAA in biological samples [, ].
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, offers a versatile method for separating and quantifying 4-FAA and other dipyrone metabolites in various matrices [, , ].
- Liquid chromatography-mass spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the sensitivity and selectivity of MS/MS, enabling the accurate determination of 4-FAA in complex samples like milk, bovine muscle, and porcine muscle [, ].
Q8: Has the structure of this compound been studied?
A8: Yes, the conformational dynamics of 4-FAA have been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations []. These studies provide valuable insights into the molecule's three-dimensional structure and its potential influence on interactions with biological targets.
Q9: Is there research on the environmental impact of 4-FAA?
A9: Recent research has explored the removal of 4-FAA and other pharmaceuticals from environmental water samples using modified multi-walled carbon nanotubes []. This highlights the increasing concern about pharmaceutical contamination in water resources and the need for effective remediation strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




